2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9(14)5-7-2-1-3-8(4-7)15-10-11-6-12-16-10/h1-4,6H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQJFRUYNUCBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=NS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for 2 3 1,2,4 Thiadiazol 5 Yloxy Phenyl Acetic Acid
Strategic Approaches to the Synthesis of the 1,2,4-Thiadiazole (B1232254) Ring System
The synthesis of the 1,2,4-thiadiazole ring, a cornerstone of the target molecule, can be achieved through several strategic approaches, primarily involving oxidative cyclization reactions. These methods transform acyclic precursors into the desired five-membered heterocycle.
A prevalent strategy is the oxidative dimerization of thioamides . This approach has been realized using various catalytic systems. For instance, an environmentally friendly process utilizes iodine as a catalyst with molecular oxygen (O₂) serving as the oxidant, facilitating the dimerization in the presence of water. Photocatalytic methods using covalent organic frameworks (COFs) have also been demonstrated to drive the oxidative coupling of thioamides to form 3,5-disubstituted 1,2,4-thiadiazoles. researchgate.net
Another powerful and widely employed method is the intramolecular oxidative S-N bond formation starting from imidoyl thiourea (B124793) precursors. sciencemadness.org This cyclization can be promoted by hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), offering a metal-free pathway with short reaction times and excellent yields. sciencemadness.org The reaction is versatile, tolerating a broad range of substrates. sciencemadness.org Similarly, iodine-mediated oxidative cyclization of N-carbamothioylamidine intermediates, formed in situ from the reaction of imidates and thioureas, provides an efficient one-pot synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles.
Electrochemical methods present a green alternative, enabling the intramolecular dehydrogenative N-S bond formation in imidoyl thioureas without the need for metal catalysts or chemical oxidants, proceeding with high efficiency at room temperature. sciencemadness.org Furthermore, transition-metal-free methods involving the base-mediated reaction of amidines with dithioesters or isothiocyanates lead to thioacylamidine intermediates, which undergo in situ dehydrogenative N-S bond formation to yield the thiadiazole ring. sciencemadness.org
A summary of common synthetic strategies for the 1,2,4-thiadiazole ring is presented below.
| Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |
| Thioamides | I₂ catalyst, O₂ oxidant, H₂O | 3,5-Disubstituted-1,2,4-thiadiazoles | mdma.ch |
| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | sciencemadness.org |
| Imidates and Thioureas | Molecular iodine (I₂) | 3-Aryl-5-amino-1,2,4-thiadiazoles | |
| Imidoyl thioureas | Electro-oxidation | 3-Substituted-5-amino-1,2,4-thiadiazoles | sciencemadness.org |
| Amidines and Isothiocyanates | Base-mediated, inert atmosphere | 3,5-Disubstituted-1,2,4-thiadiazoles | sciencemadness.org |
Development and Optimization of Ether Linkage Formation Between Thiadiazole and Phenyl Derivatives
The formation of the aryloxy-thiadiazole core of the target molecule, specifically the C-O bond between the phenyl ring and the C5 position of the 1,2,4-thiadiazole, is a critical step. A highly plausible and chemically robust method for constructing this linkage is through a nucleophilic aromatic substitution (SNAr) reaction.
This strategy would involve reacting a 5-halo-1,2,4-thiadiazole, such as 5-chloro-1,2,4-thiadiazole, with the hydroxyl group of a (3-hydroxyphenyl)acetic acid derivative. The 1,2,4-thiadiazole ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, particularly at the C5 position when a good leaving group like a halide is present.
The reaction is typically performed in the presence of a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group, thereby generating a more potent phenoxide nucleophile. The resulting phenoxide then attacks the carbon atom bearing the halogen on the thiadiazole ring, displacing the halide and forming the desired ether linkage. Optimization of this step involves selecting an appropriate solvent (e.g., DMF, DMSO, or acetone), controlling the reaction temperature, and ensuring anhydrous conditions to maximize the yield and prevent side reactions. While direct literature for this specific etherification on a 1,2,4-thiadiazole is sparse, the synthesis of analogous 5-amino researchgate.netmdma.cherowid.orgthiadiazole derivatives has been achieved via substitution reactions on a chlorothiadiazole intermediate, supporting the feasibility of this approach.
Methodologies for Introducing the Phenylacetic Acid Moiety
The introduction of the phenylacetic acid group can be approached in two primary ways: either by starting with a molecule that already contains this functional group or by constructing it on a pre-formed aromatic ring.
One of the most effective methods for converting an aryl ketone to a phenylacetic acid is the Willgerodt-Kindler reaction . wikipedia.org This reaction transforms an aryl alkyl ketone into a thioamide, which can subsequently be hydrolyzed to the corresponding carboxylic acid. mdma.cherowid.org For the synthesis of the target compound, one could begin with 3-hydroxyacetophenone. Treatment with sulfur and an amine, typically morpholine, would yield the corresponding thiomorpholide intermediate. mdma.cherowid.org Subsequent hydrolysis of this intermediate under acidic or basic conditions would furnish (3-hydroxyphenyl)acetic acid. sciencemadness.orgmdma.cherowid.org This product then serves as the key intermediate for the ether linkage formation described in section 2.2.
Alternatively, the phenylacetic acid side chain can be constructed from other functional groups. A classic route involves the hydrolysis of a benzyl (B1604629) cyanide (phenylacetonitrile) derivative. Starting with 3-hydroxybenzyl alcohol, the hydroxyl group could be converted to a bromide, followed by reaction with sodium cyanide to form 3-hydroxybenzyl cyanide. Vigorous acid or base hydrolysis of the nitrile group then yields (3-hydroxyphenyl)acetic acid.
Another advanced method is the palladium-catalyzed carbonylation of benzyl halides. This process involves the reaction of a benzyl chloride or bromide with carbon monoxide in the presence of a palladium catalyst and a suitable base to directly afford the phenylacetic acid derivative. mdpi.com
Investigation of Regioselectivity and Stereochemical Control in Synthesis
Regioselectivity is a critical consideration in the synthesis of 2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid, particularly during the formation of the substituted 1,2,4-thiadiazole ring. The target molecule is achiral, so stereochemical control is not a factor in its synthesis.
The regiochemical outcome of 1,2,4-thiadiazole synthesis often depends on the nature of the precursors and the reaction conditions. For example, in the iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes and isothiocyanates, a highly regiospecific C-N bond formation occurs, followed by the creation of an intramolecular N-S bond. nih.gov Similarly, reagent-based methods for the cyclization of thiosemicarbazide (B42300) intermediates can be directed to selectively form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles depending on the chosen reagent (e.g., EDC·HCl vs. p-TsCl). acs.org In biocatalytic oxidative dimerization of thioamides, the enzyme can exhibit selectivity for one substrate over another, influencing which thiadiazole is formed in a competitive scenario. acs.org
Analysis of Reaction Mechanisms and Identification of Key Intermediates
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing the synthesis of the target compound.
For the formation of the 1,2,4-thiadiazole ring via PIFA-mediated oxidative cyclization , the mechanism is believed to involve the hypervalent iodine reagent acting as an oxidant. In the cyclization of imidoyl thioureas, PIFA likely facilitates the formation of a reactive intermediate that promotes the intramolecular nucleophilic attack of a nitrogen atom onto the sulfur atom, leading to S-N bond formation and subsequent aromatization. researchgate.net In other PIFA-mediated cyclizations, the formation of N-oxonitrenium or nitrene cation intermediates has been proposed, which are then trapped intramolecularly. nih.govnih.gov
In iodine-mediated oxidative couplings , molecular iodine acts as an oxidant to facilitate the crucial S-N bond formation. For example, the reaction between amidines and isothiocyanates is thought to proceed through an S-N bond construction via oxidative coupling. nih.gov
The Willgerodt-Kindler reaction mechanism is complex and involves several stages. For the Kindler modification using an amine like morpholine, the reaction is thought to begin with the formation of an enamine from the starting acetophenone. wikipedia.org This enamine then acts as a nucleophile, attacking elemental sulfur. The key rearrangement step involves the amine group attacking a thiocarbonyl, possibly forming a transient aziridine, which rearranges to form the thioacetamide (B46855) product. wikipedia.org This thioamide is a stable, isolable intermediate before its final hydrolysis to phenylacetic acid.
Exploration of Microwave-Assisted and Other Green Chemistry Synthetic Routes for Enhanced Yields
Modern synthetic chemistry emphasizes the use of green and sustainable methods to improve efficiency and reduce environmental impact. The synthesis of thiadiazole derivatives has significantly benefited from these approaches.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. lmaleidykla.lt The synthesis of various 1,2,4-thiadiazole and related triazolo-thiadiazole systems has been shown to proceed with significantly reduced reaction times, simpler operation, and often higher yields compared to conventional heating methods. erowid.orgwikipedia.orgfrontiersin.org This technique is applicable to cyclization and condensation reactions, making it a viable option for preparing the heterocyclic core of the target molecule. nih.gov
Several other green chemistry principles have been successfully applied to thiadiazole synthesis. Metal-free catalytic systems, such as those using iodine or hypervalent iodine reagents (PIFA), avoid the use of toxic and expensive heavy metals. sciencemadness.orgnih.gov The use of air or molecular oxygen as the terminal oxidant in some reactions is highly advantageous, producing water as the only byproduct. sciencemadness.org Furthermore, performing reactions in environmentally benign solvents like water or even under solvent-free "grinding" conditions represents a significant step towards sustainable synthesis. nih.gov Visible-light-mediated protocols, which utilize a sustainable energy source and can often be performed in aqueous conditions, provide another green avenue for these transformations.
| Green Chemistry Approach | Application in Thiadiazole Synthesis | Advantages | Reference(s) |
| Microwave Irradiation | Cyclization and condensation reactions | Reduced reaction time, higher yields, simple operation | erowid.orgwikipedia.orglmaleidykla.ltnih.gov |
| Metal-Free Catalysis | Oxidative S-N bond formation | Avoids toxic heavy metals, lower cost | sciencemadness.orgnih.gov |
| Green Oxidants | Use of air or O₂ | Water as the sole byproduct | sciencemadness.org |
| Benign Solvents | Reactions in water | Reduced environmental impact, improved safety | nih.gov |
| Visible Light Mediation | Catalyst-free cyclizations | Sustainable energy source, mild conditions |
Computational Chemistry and Theoretical Investigations of 2 3 1,2,4 Thiadiazol 5 Yloxy Phenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid. These calculations can determine the molecule's three-dimensional geometry, electron distribution, and orbital energies, which are key to understanding its stability and reactivity.
Studies on related heterocyclic systems, such as triazoles and oxadiazoles (B1248032), demonstrate that DFT methods are used to calculate macroscopic properties like heat of formation and microscopic factors including frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgjchemlett.com The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For derivatives of 1,3,4-thiadiazole (B1197879), DFT has been employed to calculate quantum chemical properties such as global hardness, softness, and electronegativity to understand their reactivity and inhibition processes.
Furthermore, analysis of the molecular electrostatic potential (MEP) surface reveals the regions of a molecule that are rich or deficient in electrons. This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack, thereby providing insights into how the molecule will interact with other chemical species. For the title compound, the nitrogen and sulfur atoms of the thiadiazole ring and the oxygen atoms of the ether and carboxylic acid groups are expected to be key sites for intermolecular interactions.
Table 1: Representative Quantum Chemical Descriptors Calculated for Heterocyclic Compounds This table presents typical data obtained from quantum chemical calculations for related heterocyclic compounds, illustrating the types of parameters used to predict reactivity and stability.
| Descriptor | Typical Calculated Value Range | Significance |
| EHOMO (eV) | -6.5 to -8.0 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 4.5 to 6.0 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Dipole Moment (Debye) | 2.0 to 5.0 | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |
| Global Hardness (η) | 2.2 to 3.0 | Resistance to change in electron distribution; higher values indicate greater stability. |
Molecular Docking Simulations to Elucidate Putative Molecular Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into potential biological targets and binding mechanisms. aps.org For this compound and its derivatives, docking studies are essential for identifying interactions with protein active sites, which can explain observed biological activity or guide the design of more potent analogues.
Research on various thiadiazole derivatives has utilized molecular docking to explore their inhibitory mechanisms against a range of targets. For instance, derivatives have been docked into the binding sites of enzymes like ecKAS III (involved in fatty acid synthesis in bacteria), Epidermal Growth Factor Receptor (EGFR) kinase (implicated in cancer), and human adenosine (B11128) A3 receptors. jchemlett.comcyberleninka.rumdpi.com These studies typically identify key interactions, such as:
Hydrogen bonds: Formed between the ligand's hydrogen bond donors/acceptors (like the carboxylic acid group or thiadiazole nitrogens) and amino acid residues in the protein's active site.
Hydrophobic interactions: Involving the phenyl ring of the ligand and nonpolar residues of the target.
π-π stacking: Occurring between the aromatic phenyl and thiadiazole rings and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.
The results of docking simulations are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores suggest a more favorable interaction between the ligand and the target protein. aps.org
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. msesupplies.comosti.gov MD simulations are used to assess the stability of the docked complex, analyze the conformational changes of both the ligand and the protein upon binding, and calculate binding free energies more accurately. aps.orgbham.ac.uk
For a ligand like this compound, MD simulations can:
Validate Docking Poses: By running a simulation (typically on the nanosecond timescale), researchers can determine if the ligand remains stably bound in the predicted orientation or if it dissociates from the active site. tandfonline.com
Analyze Conformational Flexibility: The simulations reveal the flexibility of the ligand's rotatable bonds and how its conformation adapts to the dynamic environment of the binding pocket.
Characterize Water's Role: MD explicitly models solvent molecules, allowing for the investigation of water-mediated hydrogen bonds that can be crucial for stabilizing the ligand-receptor complex.
Estimate Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more rigorous estimation of the binding affinity. aps.org
Studies on related thiazole (B1198619) and thiadiazole inhibitors have used MD simulations to confirm the stability of the ligand-protein complexes and to highlight the key residues that maintain the interaction over time. aps.org
Pharmacophore Modeling and Virtual Screening Approaches for Rational Compound Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for a class of compounds including this compound would typically consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. bham.ac.uk
This model can be generated in two primary ways:
Ligand-based: By aligning a set of known active molecules and extracting their common chemical features. bham.ac.uk
Structure-based: By analyzing the key interaction points between a ligand and its target protein in a known complex structure.
Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. Large chemical databases are computationally searched to identify novel compounds that match the pharmacophore's features and spatial constraints. This approach accelerates the discovery of new lead compounds by filtering out molecules that are unlikely to be active, thereby focusing synthetic and testing efforts on the most promising candidates. bham.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to build a mathematical model correlating the chemical structures of a set of compounds with their biological activities. The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects.
For a series of analogues based on the this compound scaffold, a QSAR study would involve:
Data Collection: Assembling a dataset of compounds with experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties (e.g., logP, molar refractivity, electronic energies, topological indices).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that links the descriptors to the biological activity. aps.orgcyberleninka.ru
Model Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation techniques. cyberleninka.ru
A validated QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, guiding the optimization of the lead structure to enhance potency and selectivity. cyberleninka.ru
Table 2: Key Statistical Parameters for QSAR Model Validation This table outlines common statistical metrics used to assess the reliability and predictive capability of a QSAR model, with values indicative of a robust model.
| Parameter | Symbol | Description | Acceptable Value |
| Correlation Coefficient | r² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Cross-validated r² | q² or R²cv | A measure of the model's internal predictive ability, typically determined by the leave-one-out (LOO) method. | > 0.5 |
| Predictive r² (External) | R²pred | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 |
Studies on Adsorption Mechanisms and Surface Interactions (e.g., in Material Science Contexts)
Computational methods are also employed to study how molecules like this compound interact with material surfaces, which is relevant in fields such as corrosion inhibition, sensor development, and nanotechnology. DFT calculations can model the adsorption of the molecule onto various surfaces (e.g., metals, metal oxides, or semiconductors) to determine the most stable adsorption geometries and energies. jchemlett.com
For the title compound, two main functional groups would govern its surface interactions:
The Thiadiazole Ring: Theoretical studies on thiadiazole derivatives show that the sulfur and nitrogen heteroatoms are the primary active sites for interaction with metal surfaces like iron or aluminum. aps.orgjchemlett.com These atoms can donate electrons to the vacant d-orbitals of the metal, forming coordinate bonds and leading to chemisorption.
The Carboxylic Acid Group: The -COOH group is known to strongly interact with metal oxide and semiconductor surfaces (e.g., TiO₂, CeO₂, Si). cyberleninka.ru Adsorption can occur in several modes, including monodentate (binding through one oxygen atom) or bidentate (binding through both oxygen atoms), often involving dissociation of the acidic proton.
By calculating adsorption energies, researchers can predict the strength of the interaction. A high negative adsorption energy indicates a strong and stable bond between the molecule and the surface. jchemlett.com Molecular dynamics simulations can further supplement these studies by modeling the behavior of the molecule on the surface in a simulated environment, confirming the stability of the adsorbed layer. jchemlett.com
Biological Activity Profiling and Mechanistic Studies Pre Clinical, Non Human Models
In Vitro Biological Activity Assessments in Cellular and Biochemical Systems
Enzymatic Inhibition or Activation Assays
No data available.
Cell-Based Functional Assays
No data available.
Cellular Pathway Modulation Studies
No data available.
Antimicrobial Activity against Bacterial and Fungal Strains
No data available.
Anti-Inflammatory and Analgesic Activity Evaluations
No data available.
In Vivo Efficacy Studies in Established Animal Models of Disease (Non-Human)
No data available.
Structure Activity Relationship Sar Studies and Rational Design of 2 3 1,2,4 Thiadiazol 5 Yloxy Phenyl Acetic Acid Derivatives
Systematic Structural Modifications of the Thiadiazole Moiety and Impact on Bioactivity
The 1,2,4-thiadiazole (B1232254) ring is a crucial pharmacophore in this class of compounds, and its structural modification has profound effects on their biological activity. The thiadiazole nucleus is a versatile scaffold known to be present in a variety of medicinally important molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. wisdomlib.orgrsc.orgnih.gov The bioisosteric relationship between the thiadiazole ring and other five-membered heterocycles like oxadiazoles (B1248032) has been a key consideration in its design and modification. wisdomlib.orgijper.org
The electronic properties of the thiadiazole ring itself contribute to its biological activity. The presence of sulfur and nitrogen atoms imparts specific electronic characteristics that can facilitate interactions with biological macromolecules. rsc.org While specific systematic studies on the 2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid core are not extensively detailed in the provided context, the general principles of thiadiazole chemistry suggest that modifications to this ring would be a primary strategy for optimizing bioactivity.
The following table summarizes the general impact of thiadiazole modifications on the bioactivity of related compounds, providing a basis for understanding potential SAR trends for this compound derivatives.
| Modification on Thiadiazole Ring | General Impact on Bioactivity | Reference |
| Introduction of various substituents | Can significantly alter antimicrobial, anti-inflammatory, and anticancer activities. | wisdomlib.orgrsc.orgnih.gov |
| Bioisosteric replacement with oxadiazole | Can lead to similar biological properties due to their structural and electronic similarities. | wisdomlib.orgijper.org |
| Substitution at the C5 position | Plays a crucial role in modulating cytotoxic activity in some 1,3,4-thiadiazole (B1197879) series. | mdpi.com |
Derivatization Strategies for the Phenyl Acetic Acid Scaffold and its Influence on Activity
The phenylacetic acid scaffold is another critical component of the this compound molecule that has been a target for derivatization to enhance biological activity. Phenylacetic acid derivatives are known to possess a broad spectrum of biological activities and are key components in many pharmaceutical agents. neliti.com
One common derivatization strategy involves the modification of the carboxylic acid group. This can include esterification to improve lipophilicity and cell permeability, or amidation to introduce new interaction points with biological targets. The choice of the ester or amide substituent can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting compound.
Another key strategy is the introduction of substituents on the phenyl ring of the acetic acid moiety. The position and nature of these substituents can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target. For example, in a series of phenylacetic CXCR1 inhibitors, the 2-arylpropionic moiety was initially considered a key determinant of biological activity, but further studies on phenylacetic derivatives revealed novel insights into the role of the acetic acid chain in modulating receptor activity. rsc.orgnih.gov
While specific derivatization strategies for the phenylacetic acid scaffold of this compound are not extensively detailed in the provided results, the following table outlines general strategies and their potential influence on activity based on related compound classes.
| Derivatization Strategy on Phenyl Acetic Acid Scaffold | Potential Influence on Activity | Reference |
| Esterification of the carboxylic acid | May enhance lipophilicity and cell penetration. | |
| Amidation of the carboxylic acid | Can introduce new hydrogen bonding interactions with the target. | |
| Substitution on the phenyl ring | Can modulate electronic and steric properties, affecting target binding and selectivity. | rsc.orgnih.gov |
Impact of Substituent Effects (e.g., Halogen, Methoxy (B1213986), Electron-Withdrawing Groups) on Potency and Selectivity
The introduction of various substituents onto the core structure of this compound derivatives has a significant impact on their potency and selectivity. The electronic and steric properties of these substituents can fine-tune the interaction of the molecule with its biological target.
Halogen Substituents: Halogen atoms such as fluorine, chlorine, and bromine are frequently used in medicinal chemistry to modulate the properties of a lead compound. Their introduction can affect lipophilicity, metabolic stability, and binding affinity. In some series of thiadiazole derivatives, the presence of halogen substituents on an associated phenyl ring has been shown to influence antiviral activity, with a decreasing order of antiviral strength observed as 2,4-Br2 > 2,4-Cl2 > 2,4-F2. acs.org Theoretical studies on other heterocyclic compounds have also highlighted the role of halogen substituents in influencing intermolecular contacts and crystal packing. nih.govnih.gov
Methoxy Groups: The methoxy group is another common substituent used in drug design. Its presence can impact both the electronic and steric properties of a molecule. In a study of 1,3,4-thiadiazoles with a 3-methoxyphenyl (B12655295) substituent, the presence of the methoxy group was found to have a significant influence on their anticancer activity. rsc.org Molecular docking studies of these compounds revealed that the 3-methoxy group could form strong hydrogen bonds with amino acid residues in the active site of target enzymes. rsc.org In a different series of adenosine (B11128) A3 receptor antagonists, a methoxy group in the 4-position of a phenyl ring attached to a thiadiazole template led to a great increase in binding affinity and selectivity. neliti.com
Electron-Withdrawing Groups: Electron-withdrawing groups (EWGs) can significantly alter the electronic distribution within a molecule, which can in turn affect its reactivity and binding properties. In some thiazole (B1198619) clubbed 1,3,4-oxadiazole (B1194373) derivatives, the presence of EWGs at the para position of a phenyl ring remarkably enhanced their antibacterial activity. jetir.org The electron-withdrawing nature of the 1,2,4-oxadiazole (B8745197) ring itself is more effectively exercised through its C-5 position, which can be a key consideration in the design of analogues. researchgate.net For pyridal wisdomlib.orgrsc.orgnih.govthiadiazole, its strong electron-withdrawing nature makes it a useful acceptor in donor-acceptor type near-infrared materials. acs.org
The following table summarizes the observed effects of different substituents on the bioactivity of related thiadiazole and phenylacetic acid derivatives.
| Substituent | Position | Observed Effect on Bioactivity | Compound Class | Reference |
| Halogens (Br, Cl, F) | Phenyl ring | Modulated antiviral activity | 1,2,3-Thiadiazole derivatives | acs.org |
| Methoxy | 3-position of phenyl ring | Enhanced anticancer activity | 1,3,4-Thiadiazole derivatives | rsc.org |
| Methoxy | 4-position of phenyl ring | Increased adenosine A3 receptor binding affinity | Thiazole and thiadiazole derivatives | neliti.com |
| Electron-withdrawing groups | para-position of phenyl ring | Enhanced antibacterial activity | Thiazole clubbed 1,3,4-oxadiazoles | jetir.org |
Rational Design Principles for Optimizing Biological Activity and Potency in Pre-clinical Research
The rational design of this compound derivatives is a key strategy for optimizing their biological activity and potency in the pre-clinical research phase. This approach involves a combination of computational and experimental techniques to guide the synthesis of new compounds with improved properties.
A fundamental aspect of rational drug design is the understanding of the physicochemical properties that govern a drug's bioavailability, such as solubility and permeability. rsc.orgnih.gov For thiadiazole derivatives, the influence of structural modifications on these properties is a critical consideration. rsc.org
Molecular Docking: Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a molecule to its target protein. This information can provide valuable insights into the key interactions that are necessary for biological activity and can guide the design of new derivatives with improved binding. For example, molecular docking studies have been used to understand the binding of 1,3,4-thiadiazole derivatives to various biological targets. researchgate.netuowasit.edu.iq
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. QSAR studies have been successfully applied to various classes of thiadiazole derivatives to understand the structural features that are important for their activity. nih.gov
Pharmacophore Modeling: Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template to design new molecules with similar activity. The thiadiazole ring itself is considered a versatile pharmacophore due to its ability to participate in various non-covalent interactions. nih.gov
The following table outlines some of the key rational design principles and their application in the development of thiadiazole-based compounds.
| Rational Design Principle | Application in Drug Discovery | Reference |
| Physicochemical Property Optimization | Guiding the design of compounds with improved solubility and permeability for better bioavailability. | rsc.orgnih.gov |
| Molecular Docking | Predicting binding modes and affinities to guide the design of more potent inhibitors. | researchgate.netuowasit.edu.iq |
| QSAR | Developing predictive models to prioritize the synthesis of compounds with high anticipated activity. | nih.gov |
| Pharmacophore Modeling | Identifying key structural features for activity and designing novel scaffolds. | nih.gov |
Exploration of Hybrid Molecules and Privileged Scaffolds Incorporating the Thiadiazole-Phenylacetic Acid System
The exploration of hybrid molecules and the incorporation of privileged scaffolds are advanced strategies in drug design aimed at developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This approach involves combining the this compound system with other known pharmacologically active moieties.
Hybrid Molecules: Hybrid molecules are created by covalently linking two or more pharmacophores to create a single molecule with the potential for dual or synergistic activity. The 1,3,4-thiadiazole nucleus has been extensively used as a building block for the synthesis of hybrid molecules with a wide range of biological activities. mdpi.com For instance, the combination of the thiadiazole scaffold with other heterocyclic rings such as benzimidazole (B57391) has led to the development of novel compounds with potential anticancer activity. nih.gov
Privileged Scaffolds: Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 1,3,4-thiadiazole ring is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov By incorporating this scaffold into new molecular designs, researchers can increase the probability of discovering novel compounds with desirable therapeutic properties.
While specific examples of hybrid molecules incorporating the exact this compound system are not detailed in the provided search results, the general principle of creating hybrids with thiadiazole derivatives is well-established. The following table provides examples of how the thiadiazole scaffold has been used in the creation of hybrid molecules.
| Hybrid Molecule Combination | Target Biological Activity | Reference |
| Thiadiazole-Benzimidazole | Anticancer | nih.gov |
| Thiadiazole-Oxadiazole | Anti-tubercular, Anticancer | nih.gov |
| Thiazole-1,3,4-Oxadiazole | Antimicrobial | jetir.org |
Advanced Research Applications and Methodological Contributions of 2 3 1,2,4 Thiadiazol 5 Yloxy Phenyl Acetic Acid
Utilization as a Chemical Probe for Elucidating Biological Pathways
Currently, there is no specific evidence in peer-reviewed literature detailing the use of 2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, thereby helping to elucidate its function. The development of such a tool requires extensive characterization of its selectivity and mechanism of action.
While the title compound itself has not been characterized for this purpose, related heterocyclic compounds containing the thiadiazole ring are explored for their interactions with various biological targets. For instance, derivatives of thiadiazole have been synthesized and evaluated as selective antagonists for human adenosine (B11128) A3 receptors, which are involved in signal transduction pathways that decrease cAMP production. nih.gov A molecule like this compound would need to undergo rigorous biological screening to identify a specific target with high affinity and selectivity before it could be considered a useful chemical probe.
Role as a Lead Compound in Academic Drug Discovery Programs (Pre-clinical Research)
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. There are no specific preclinical drug discovery programs that explicitly identify this compound as a lead compound.
However, the structural motifs within the compound are of significant interest in drug discovery. The 1,2,4-thiadiazole (B1232254) and the related 1,3,4-thiadiazole (B1197879) nuclei are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active compounds. ukma.edu.uaicatt.org.ua These heterocyclic systems are known to be part of molecules with a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com Similarly, the phenylacetic acid moiety is a component of several well-known drugs, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The combination of these fragments in this compound makes it a theoretically interesting candidate for screening in various disease models, though such studies have not been published.
Table 1: Examples of Biologically Active Thiadiazole Derivatives
| Compound Class | Biological Activity | Reference |
| 1,3,4-Thiadiazole Derivatives | Anticancer, Antimicrobial, Antiepileptic | nih.gov |
| Aminothiadiazole Derivatives | Adenosine A3 Receptor Antagonists | nih.gov |
| 1,2,5-Thiadiazole Derivatives | Antihypertensive, Multiple Sclerosis Treatment | mdpi.com |
| 1,2,4-Oxadiazole (B8745197) Derivatives | Antimicrobial, Anticancer, Anti-inflammatory | mdpi.com |
This table is interactive. Click on headers to sort.
Methodological Innovations in Compound Synthesis, Screening, and Biological Evaluation
The synthesis of this compound is not specifically detailed in the literature, but general methods for the synthesis of related thiadiazole derivatives are well-established. These often involve the cyclization of thiosemicarbazides with various reagents. ukma.edu.ua The synthesis of various regioisomers of aminothiadiazole derivatives has been described, which could potentially be adapted for the synthesis of the title compound. nih.gov
Innovations in the field often focus on improving the efficiency and diversity of synthetic routes. For example, one-pot multicomponent reactions are being developed for the synthesis of complex thiadiazole-containing molecules to streamline the process and allow for the rapid generation of compound libraries for screening. mdpi.com Advances in screening often involve high-throughput methods to test large numbers of compounds against a panel of biological targets to identify potential lead structures. Biological evaluation is further enhanced by techniques like molecular docking, which can predict the binding affinity of a compound to a protein target and help to rationalize its biological activity. ukma.edu.uaicatt.org.ua
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid, and how can reaction conditions be optimized for yield and purity?
A two-step synthesis strategy involving heterocyclization and alkylation is commonly employed for analogous thiadiazole derivatives. For example, heterocyclization of acylated thiosemicarbazides with carbon disulfide can yield the thiadiazole core, followed by alkylation with appropriate reagents to introduce the phenylacetic acid moiety. Microwave-assisted synthesis (e.g., 80–100°C, 10–15 min) significantly reduces reaction time compared to conventional heating, improving yield (up to 30% increase) and purity . Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalyst use : K₂CO₃ or triethylamine facilitates deprotonation during alkylation.
- Temperature control : Microwave irradiation minimizes side reactions like hydrolysis .
Q. How can spectroscopic techniques and chromatographic methods confirm the structure and purity of this compound?
- ¹H NMR : Key signals include the thiadiazole proton (δ 8.1–8.3 ppm), phenyl group aromatic protons (δ 6.8–7.5 ppm), and acetic acid methylene (δ 3.7–4.0 ppm). Coupling patterns distinguish substituent positions .
- IR spectroscopy : Stretching vibrations for C=O (1690–1710 cm⁻¹), C-O (1250–1300 cm⁻¹), and S-N (640–680 cm⁻¹) confirm functional groups .
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress; Rf values (0.4–0.6) indicate purity .
Advanced Research Questions
Q. What computational chemistry approaches predict the reactivity and stability of this compound derivatives?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways and transition states. For example:
- Reactivity prediction : Fukui indices identify nucleophilic/electrophilic sites on the thiadiazole ring.
- Stability assessment : Gibbs free energy calculations (ΔG) evaluate thermodynamic favorability of synthetic routes .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for testing .
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Thiadiazole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing membrane permeability, while bulky groups (e.g., -OCH₃) reduce efficacy due to steric hindrance .
- Phenyl group functionalization : 2,4-Dimethoxy substitutions improve antifungal activity by 40–60% compared to unsubstituted analogs, likely via enhanced hydrogen bonding with target proteins .
- Acetic acid moiety : Esterification (e.g., methyl esters) increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents .
Q. What strategies resolve contradictory data in pharmacological evaluations of this compound analogs?
- Standardized assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC (Minimum Inhibitory Concentration) measurements .
- Dose-response studies : Establish EC₅₀ values across multiple cell lines to differentiate true bioactivity from assay-specific artifacts .
- Computational-experimental feedback : Integrate molecular dynamics simulations with experimental IC₅₀ data to validate binding hypotheses and refine compound design .
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (e.g., microwave power, solvent purity) to ensure consistency .
- Data validation : Cross-reference spectral data with published analogs (e.g., 5-substituted-1,3,4-thiadiazole derivatives) to confirm structural assignments .
- Ethical reporting : Disclose conflicting bioactivity results transparently, emphasizing assay limitations and proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
